9,10-Bis[N-(2-naphthyl)anilino]anthracene
Overview
Description
“9,10-Bis[N-(2-naphthyl)anilino]anthracene” is a chemical compound with the molecular formula C46H32N2 . It is a solid substance at 20°C and appears as a white to yellow to orange powder or crystal . .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 46 carbon atoms, 32 hydrogen atoms, and 2 nitrogen atoms . The InChI code for this compound is 1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H .
Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 612.78 . It is a solid at 20°C and appears as a white to yellow to orange powder or crystal .
Scientific Research Applications
Electroluminescent Materials
Diaminoanthracene derivatives, including 9,10-bis(2-naphthylphenylamino)anthracene, have been synthesized and utilized in electroluminescent devices. These compounds serve as effective hole transporters and host emitters, displaying intense green light emission. The performance of these devices can be optimized by incorporating additional layers such as CuPc for hole injection and Alq3 or TPBI for electron transportation, resulting in high brightness and efficiency (Yu et al., 2002).
Organic Light Emitting Diodes (OLEDs)
Anthracene derivatives, including those with naphthyl substituents, have been studied for their potential in OLED applications. These compounds demonstrate desirable properties such as high fluorescence quantum yields and the ability to emit blue light, making them suitable for use in electroluminescent layers of OLEDs (Raghunath et al., 2006). Moreover, new anthracene derivatives have been synthesized for non-doped blue-emitting OLEDs, achieving excellent color purity and efficiency (Tao et al., 2004).
Fluorescent Probes
Certain anthracene derivatives have been developed as fluorescent probes, showing high selectivity and sensitivity towards specific ions in aqueous environments. For instance, a fluorescent probe based on 9,10-bis[1-(2-naphthalenylbenzimidazolium)-3-methyl]anthracene exhibits selective fluorescence quenching with acetate ions, highlighting its potential in analytical applications (Kumar et al., 2012).
Molecular Orientation and Efficiency
Research has also focused on the molecular orientation of anthracene derivatives to enhance the efficiency of OLEDs. A study on a new anthracene derivative with twisted p-naphthyl xylene groups revealed that the face-on orientation of molecules in the OLED layer can significantly improve device efficiency, underscoring the importance of molecular design in electronic applications (Sohn et al., 2015).
Mechanism of Action
Target of Action
It is known to function as a novel hole transport material , suggesting that its primary targets may be related to electron transport mechanisms in certain systems.
Mode of Action
The mode of action of 9,10-Bis[N-(2-naphthyl)anilino]anthracene involves its interaction with its targets to facilitate hole transport .
Biochemical Pathways
The biochemical pathways affected by this compound are likely related to its role as a hole transport material .
Result of Action
Safety and Hazards
The safety information for “9,10-Bis[N-(2-naphthyl)anilino]anthracene” includes several hazard statements: H302, H315, H319, and H335 . The compound is labeled with the GHS07 pictogram and the signal word "Warning" . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
9-N,10-N-dinaphthalen-2-yl-9-N,10-N-diphenylanthracene-9,10-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H32N2/c1-3-19-37(20-4-1)47(39-29-27-33-15-7-9-17-35(33)31-39)45-41-23-11-13-25-43(41)46(44-26-14-12-24-42(44)45)48(38-21-5-2-6-22-38)40-30-28-34-16-8-10-18-36(34)32-40/h1-32H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LIBLRJBCMMHCHS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(C2=CC3=CC=CC=C3C=C2)C4=C5C=CC=CC5=C(C6=CC=CC=C64)N(C7=CC=CC=C7)C8=CC9=CC=CC=C9C=C8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H32N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
612.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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